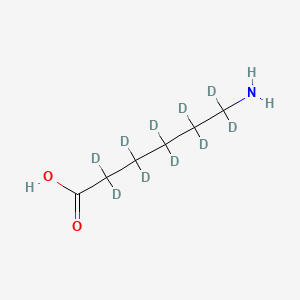

6-Aminocaproic acid-d10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

141.23 g/mol |

IUPAC名 |

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2 |

InChIキー |

SLXKOJJOQWFEFD-YXALHFAPSA-N |

異性体SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

正規SMILES |

C(CCC(=O)O)CCN |

製品の起源 |

United States |

Foundational & Exploratory

6-Aminocaproic Acid-d10: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid-d10 is the deuterium-labeled form of 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). 6-Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by inhibiting the breakdown of blood clots. The primary application of this compound is as an internal standard in quantitative analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate determination of 6-aminocaproic acid concentrations in biological matrices. Its use is critical in pharmacokinetic and metabolic studies during drug development and in clinical monitoring.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound and its non-labeled counterpart for comparison.

| Property | This compound | 6-Aminocaproic acid |

| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | EACA, ε-Aminocaproic acid, 6-Aminohexanoic acid |

| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 141.23 g/mol | 131.17 g/mol |

| CAS Number | 461432-51-9 | 60-32-2 |

| Appearance | White crystalline powder | White crystalline powder[1] |

| Melting Point | Not explicitly available for d10; expected to be similar to the non-labeled compound. | 204-209 °C (decomposes)[1][2] |

| Solubility | Soluble in water. | Soluble in water (65 mg/mL)[3], acid, and alkaline solutions; sparingly soluble in methanol (B129727) and practically insoluble in chloroform. |

| Isotopic Purity | Typically ≥98% (Isotopic enrichment can vary by supplier; refer to the certificate of analysis for lot-specific data). | Not Applicable |

Mechanism of Action: Inhibition of Fibrinolysis

6-Aminocaproic acid exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen activation.[4] The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots. The key enzyme in this process is plasmin, which is generated from its inactive zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

6-Aminocaproic acid, being a lysine analog, binds to the lysine-binding sites on plasminogen.[4] These sites are crucial for the binding of plasminogen to the fibrin clot. By occupying these sites, 6-aminocaproic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrinolysis.

Experimental Protocols

Quantification of 6-Aminocaproic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of 6-aminocaproic acid in human plasma. Specific parameters may require optimization based on the instrumentation used.

a. Materials and Reagents

-

6-Aminocaproic acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

b. Instrumentation

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)

c. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of 6-aminocaproic acid and this compound in water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of 6-aminocaproic acid by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of methanol and water.

-

Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over the desired concentration range.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

d. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

e. LC-MS/MS Conditions

-

LC Column: As per instrument and method development (e.g., HILIC column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: As per column specifications (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

6-Aminocaproic acid: Monitor the transition from the parent ion to a characteristic product ion.

-

This compound: Monitor the transition from the deuterated parent ion to a corresponding product ion.

-

f. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

HPLC Analysis of 6-Aminocaproic Acid with UV Detection

This protocol describes a method for the analysis of 6-aminocaproic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for formulations where the concentration of 6-aminocaproic acid is relatively high.

a. Materials and Reagents

-

6-Aminocaproic acid (analytical standard)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (analytical grade)

-

Water (HPLC grade)

b. Instrumentation

-

HPLC system with a UV detector

-

Analytical column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]

c. Preparation of Mobile Phase and Standards

-

Mobile Phase: Prepare a mobile phase consisting of 20% acetonitrile and 0.2% perchloric acid in water.[5]

-

Standard Solutions: Prepare a series of standard solutions of 6-aminocaproic acid in water at known concentrations.

d. Chromatographic Conditions

-

Column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]

-

Mobile Phase: 20% Acetonitrile, 0.2% Perchloric acid in water[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV at 200 nm[5]

-

Injection Volume: 10 µL[5]

e. Analysis

-

Inject the standard solutions to establish a calibration curve based on peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of 6-aminocaproic acid in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate quantification of 6-aminocaproic acid in various research and clinical applications. Its use as an internal standard in mass spectrometry-based assays ensures high precision and accuracy by compensating for matrix effects and variations in sample processing. The provided protocols offer a starting point for the development and validation of analytical methods for 6-aminocaproic acid, while the understanding of its mechanism of action provides context for its therapeutic applications. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information on the isotopic purity and other quality control parameters of this compound.

References

An In-Depth Technical Guide to the Chemical Properties of 6-Aminocaproic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

Core Chemical Properties

This compound is a synthetic, stable isotope-labeled version of 6-aminocaproic acid, an analog of the amino acid lysine (B10760008). The strategic replacement of ten hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher molecular weight, which allows for its clear differentiation from the endogenous, non-labeled compound in mass spectrometry-based assays. This property makes it an ideal internal standard for ensuring the accuracy and precision of analytical methods.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound in comparison to its non-deuterated counterpart, 6-Aminocaproic acid.

| Property | This compound | 6-Aminocaproic Acid |

| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 141.23 g/mol | 131.17 g/mol |

| CAS Number | 461432-51-9 | 60-32-2 |

| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | EACA, Amicar, Epsilcapramin |

| Physical State | Solid (form may vary) | White crystalline powder[1] |

| Melting Point | Not explicitly specified | 204-209 °C (decomposition)[2] |

| Solubility | Soluble in water | Soluble in water (e.g., 50 mg/mL) |

| Isotopic Purity | Not explicitly stated in publicly available documents, typically >98% for commercially available standards. | Not Applicable |

Biological Activity and Signaling Pathway

6-Aminocaproic acid is a well-known antifibrinolytic agent.[1] Its mechanism of action involves the inhibition of plasminogen activation, a critical step in the dissolution of fibrin (B1330869) clots. By acting as a lysine analog, 6-aminocaproic acid binds to the lysine-binding sites on plasminogen and plasmin, preventing them from binding to fibrin. This inhibition blocks the conversion of plasminogen to plasmin by tissue plasminogen activator (t-PA) and urokinase, thereby stabilizing fibrin clots and reducing bleeding.

Below is a diagram illustrating the antifibrinolytic signaling pathway of 6-Aminocaproic acid.

Caption: Antifibrinolytic action of 6-Aminocaproic Acid.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is frequently employed as an internal standard for the accurate quantification of 6-aminocaproic acid in biological matrices such as plasma and urine. The following is a representative experimental protocol adapted from a validated LC-MS/MS method for the analysis of 6-aminocaproic acid using a deuterated internal standard.[3]

I. Sample Preparation: Protein Precipitation

-

To 200 µL of human plasma in a microcentrifuge tube, add a specified amount of this compound working solution (as internal standard).

-

Add acetonitrile (B52724) for protein precipitation.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: A C18 or a phenyl-based reversed-phase column is suitable for separation.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Gradient Elution: A gradient elution may be used to ensure optimal separation of the analyte from matrix components.

-

Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is commonly used.

-

Injection Volume: A small injection volume (e.g., 5-20 µL) is recommended.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

6-Aminocaproic Acid: The transition of the protonated molecule [M+H]⁺ at m/z 132.2 to a characteristic product ion is monitored.

-

This compound: The transition of the protonated molecule [M+H]⁺ at approximately m/z 142.2 to a corresponding product ion is monitored.

-

-

III. Quantification

The concentration of 6-aminocaproic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard.

The following diagram outlines the experimental workflow for the quantitative analysis of 6-Aminocaproic acid using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Aminocaproic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-Aminocaproic acid-d10 (EACA-d10), a deuterated analog of the antifibrinolytic agent 6-aminocaproic acid. Deuterium-labeled compounds are crucial tools in drug discovery and development, serving as internal standards for quantitative analysis and as tracers to study metabolic pathways.[1][][3] The incorporation of deuterium (B1214612) can also enhance a drug's metabolic profile by strengthening carbon-hydrogen bonds, potentially leading to a longer half-life and reduced side effects.[4]

This document details a robust synthetic route starting from ε-caprolactam, followed by detailed purification protocols involving ion-exchange chromatography and recrystallization to achieve high purity. All quantitative data is presented in tabular format, and key experimental procedures are described in detail.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: (1) the ring-opening hydrolysis of ε-caprolactam to produce non-labeled 6-aminocaproic acid, followed by (2) a catalytic hydrogen-deuterium (H/D) exchange to introduce the deuterium labels.

Step 1: Ring-Opening Hydrolysis of ε-Caprolactam

The foundational method for producing 6-aminocaproic acid involves the hydrolysis of ε-caprolactam.[5] This reaction can be performed under either acidic or basic conditions.[6][7] Acid-catalyzed hydrolysis, often using hydrochloric acid, is a common and effective method that proceeds with high conversion rates.[8]

Step 2: Catalytic Hydrogen-Deuterium (H/D) Exchange

Once 6-aminocaproic acid is synthesized, deuterium atoms are incorporated via a hydrogen-deuterium exchange reaction. Heterogeneous catalysis using platinum or palladium on carbon (Pt/C or Pd/C) in the presence of a deuterium source like heavy water (D₂O) is an effective method for labeling amino acids.[4][9] The reaction is typically carried out at elevated temperatures to facilitate the exchange of hydrogen atoms on the aliphatic chain with deuterium.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Achieving high purity is critical for analytical and pharmaceutical applications. Due to the high water solubility of 6-aminocaproic acid, purification focuses on removing inorganic salts and other process-related impurities.[10] A multi-step approach combining ion-exchange chromatography and recrystallization is highly effective.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying amino acids from salt-containing solutions.[6][11] The crude, deuterated product is passed through a cation-exchange resin. The positively charged amino acid binds to the negatively charged resin, while neutral and anionic impurities are washed away. The purified product is then eluted from the column.[8][12]

Recrystallization

Following chromatographic purification, recrystallization is employed to achieve the final desired purity and obtain a crystalline solid. This process involves dissolving the compound in a suitable solvent (e.g., water) and then inducing crystallization by adding an anti-solvent (e.g., ethanol (B145695), acetone) or by cooling.[10][13] This step effectively removes any remaining trace impurities. The final product can be isolated by filtration and dried under vacuum.[6][14]

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Mechanism of Action: Fibrinolysis Inhibition

6-Aminocaproic acid is a lysine (B10760008) analog that acts as a potent inhibitor of fibrinolysis.[15] It competitively inhibits the activation of plasminogen to plasmin by preventing plasminogen from binding to fibrin (B1330869). It also weakly inhibits plasmin activity directly. This action prevents the breakdown of fibrin clots, making it an effective hemostatic agent.[1][15]

Signaling Pathway Diagram

Caption: Mechanism of fibrinolysis inhibition by 6-Aminocaproic Acid.

Quantitative Data

The following tables summarize typical quantitative data associated with the synthesis and purification of 6-aminocaproic acid and its deuterated analog.

Table 1: Synthesis & Deuteration Data

| Parameter | Typical Value | Reference |

| Hydrolysis Conversion Rate | > 95% | [8] |

| Overall Yield (non-deuterated) | 75 - 80% | [8] |

| Deuterium Incorporation | > 80% | [9] |

| Final Purity (Post-Purification) | ≥ 99.9% | [6][13][14] |

Table 2: Product Specifications

| Property | Value | Reference |

| Molecular Formula | C₆H₃D₁₀NO₂ | [1] |

| Molecular Weight | 141.23 | [1] |

| Appearance | White Crystalline Powder | [16] |

| Solubility (Water) | ~330 mg/mL | [16] |

| Solubility (Ethanol) | Insoluble | [16] |

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

Part A: Hydrolysis of ε-Caprolactam

-

In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 eq), concentrated hydrochloric acid (1.1 eq), and deionized water (approx. 3 volumes).[8][12]

-

Heat the mixture to reflux (approx. 103-106°C) and maintain for 1.5-2 hours, monitoring for reaction completion (e.g., by TLC).[8]

-

After cooling, evaporate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt of 6-aminocaproic acid.[12]

Part B: Catalytic H/D Exchange

-

Place the crude 6-aminocaproic acid hydrochloride into a suitable high-pressure reactor.

-

Add D₂O (99.8 atom % D) as the solvent (approx. 10 mL per gram of substrate).[9]

-

Add a catalyst, such as 5% Platinum on Carbon (Pt/C), at a loading of approximately 10-20% by weight relative to the substrate.[9]

-

Seal the reactor and heat the mixture to 150-200°C with continuous stirring for 24-48 hours.[9]

-

After cooling the reactor to room temperature, remove the catalyst by filtration through Celite.

-

Evaporate the filtrate to dryness under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound

Part A: Ion-Exchange Chromatography

-

Prepare a cation-exchange column (e.g., Dowex 50W).

-

Dissolve the crude this compound in a minimal amount of deionized water.

-

Load the solution onto the prepared column.[12]

-

Wash the column with several column volumes of deionized water to remove any unbound impurities and residual acid.

-

Elute the this compound from the resin using an aqueous solution of ammonium (B1175870) hydroxide (B78521) (e.g., 2-4% NH₄OH).[8]

-

Collect the fractions containing the product (monitor by TLC or other appropriate method).

-

Concentrate the combined product fractions under reduced pressure to remove the ammonia (B1221849) and most of the water.[8]

Part B: Recrystallization

-

Dissolve the concentrated eluate residue in a minimum amount of hot deionized water.[13]

-

Optionally, add activated carbon and stir for 30-60 minutes at 60°C to decolorize the solution, then filter while hot.[8]

-

To the hot filtrate, slowly add an anti-solvent such as absolute ethanol or acetone (B3395972) with stirring until the solution becomes cloudy, indicating the onset of crystallization.[8][13]

-

Cool the mixture slowly to room temperature and then to 0-5°C to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, washing the crystals with cold ethanol.[8]

-

Dry the purified this compound in a vacuum oven to a constant weight. The final purity can be confirmed by HPLC and the deuterium incorporation by NMR or mass spectrometry.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 14. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]

- 15. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 16. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]

Deuterated 6-Aminocaproic Acid: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of deuterated 6-aminocaproic acid, a critical tool in modern research, particularly in bioanalytical and drug development settings. This document outlines its properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry-based quantification. Detailed experimental protocols and visual diagrams are provided to facilitate its practical implementation in the laboratory.

Introduction to Deuterated 6-Aminocaproic Acid

Deuterated 6-aminocaproic acid is a stable isotope-labeled (SIL) version of 6-aminocaproic acid, a synthetic amino acid analog of lysine. In this specialized molecule, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (B1214612) (²H or D). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its differentiation in mass spectrometry, making it an invaluable internal standard for quantitative analysis.

The primary application of deuterated 6-aminocaproic acid is in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying molecules in complex biological matrices. By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis, such as extraction loss or matrix effects, affects both the analyte and the standard equally. This allows for precise and accurate quantification of the analyte of interest.

Physicochemical Properties and Isotopic Purity

The incorporation of deuterium atoms into the 6-aminocaproic acid molecule results in a predictable increase in its molecular weight. The level of deuteration can vary, with common variants including D2, D4, and D10 substitutions. The choice of deuterated variant often depends on the specific analytical requirements and the desired mass shift from the unlabeled analyte.

| Property | 6-Aminocaproic Acid | 6-Aminocaproic Acid-D10 |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₃D₁₀NO₂ |

| Molecular Weight | 131.17 g/mol [1][2] | 141.23 g/mol (approx.) |

| Monoisotopic Mass | 131.0946 g/mol | 141.1574 g/mol |

| Typical Isotopic Purity | N/A | ≥ 98%[3][4] |

Note: The molecular weight of this compound is calculated based on the substitution of ten hydrogen atoms with deuterium.

Isotopic Purity: The isotopic purity of a deuterated standard is a critical parameter, representing the percentage of the compound that is fully deuterated at the specified positions. High isotopic purity (typically >98%) is essential to minimize any potential interference from the internal standard channel to the analyte channel in mass spectrometric analysis. The distribution of isotopologues (molecules with different numbers of deuterium atoms) follows a statistical pattern based on the isotopic enrichment of the starting materials.[5]

Synthesis of Deuterated 6-Aminocaproic Acid

The synthesis of deuterated 6-aminocaproic acid typically involves the use of deuterated starting materials or deuterium exchange reactions on the 6-aminocaproic acid molecule or its precursors. A common route for synthesizing the unlabeled compound is through the hydrolysis of caprolactam.[6] For the synthesis of a highly deuterated version, such as (D10)-6-aminocaproic acid, a perdeuterated starting material is often employed.

Representative Synthesis of (D10)-6-Aminocaproic Acid:

A plausible synthetic route for (D10)-6-aminocaproic acid involves the hydrolysis of perdeuterated ε-caprolactam. This method is analogous to the synthesis of the unlabeled compound.

Step 1: Hydrolysis of Perdeuterated ε-Caprolactam Perdeuterated ε-caprolactam is subjected to acid-catalyzed hydrolysis. A mixture of the deuterated caprolactam, a strong acid (e.g., hydrochloric acid), and heavy water (D₂O) is refluxed to open the lactam ring.

Step 2: Neutralization and Purification The resulting solution containing the deuterated 6-aminocaproic acid salt is neutralized. Purification can be achieved through recrystallization or ion-exchange chromatography to yield the final high-purity deuterated product.

Mechanism of Action: Antifibrinolytic Properties

6-Aminocaproic acid is a well-known antifibrinolytic agent. Its mechanism of action is based on its structural similarity to lysine. It competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869), thereby preventing the breakdown of fibrin clots.

Application in Quantitative Bioanalysis: Use as an Internal Standard

The most significant application of deuterated 6-aminocaproic acid in research is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures that it behaves identically during sample processing and analysis, thus correcting for variations and improving data quality.

Advantages of Using Deuterated 6-Aminocaproic Acid

The use of a deuterated internal standard offers several key advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Co-elution of the deuterated standard with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix.

-

Compensation for Extraction Variability: Any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction is mirrored by a proportional loss of the deuterated internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the quantitative results are significantly improved.

-

Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and sample matrix, leading to more reliable and reproducible data.

Quantitative Data from a Representative Bioanalytical Method

The following table presents typical performance data from a validated LC-MS/MS method for the quantification of 6-aminocaproic acid in a biological matrix, illustrating the high level of precision and accuracy achievable with the use of a deuterated internal standard.

| Parameter | Acceptance Criteria | Representative Results |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 15.6 ng/mL[7] |

| Intra-day Precision (%CV) | ≤ 15% | < 8.7%[7] |

| Inter-day Precision (%CV) | ≤ 15% | < 9.9%[7] |

| Intra-day Accuracy (%Bias) | Within ±15% | -5.3% to +3.5%[7] |

| Inter-day Accuracy (%Bias) | Within ±15% | -6.1% to +6.6%[7] |

Data is representative and adapted from a study on the determination of 6-aminocaproic acid in human urine.[7]

Experimental Protocols

This section provides a detailed, representative workflow and protocol for the use of deuterated 6-aminocaproic acid as an internal standard in a bioanalytical LC-MS/MS assay.

Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma

1. Materials and Reagents:

-

6-Aminocaproic acid (analyte)

-

Deuterated 6-aminocaproic acid (e.g., D10-6-aminocaproic acid) as internal standard (IS)

-

Human plasma (drug-free)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and IS in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of the IS at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable HILIC or reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of 6-aminocaproic acid from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

6-Aminocaproic Acid: Precursor ion (m/z) 132.1 → Product ion (m/z) 114.1 (representative)

-

Deuterated 6-Aminocaproic Acid (D10): Precursor ion (m/z) 142.1 → Product ion (m/z) 124.1 (predicted)

-

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the IS for all samples.

-

Calculate the peak area ratio (analyte area / IS area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Conclusion

Deuterated 6-aminocaproic acid is an essential tool for researchers requiring high-quality quantitative data for this compound. Its use as an internal standard in LC-MS/MS analysis provides unparalleled accuracy and precision by effectively compensating for analytical variability. This technical guide provides the foundational knowledge, practical data, and detailed protocols to enable researchers, scientists, and drug development professionals to confidently implement deuterated 6-aminocaproic acid in their research endeavors.

References

- 1. 6-Aminocaproic acid | SIELC Technologies [sielc.com]

- 2. 6-Aminocaproic acid | TargetMol [targetmol.com]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forensicrti.org [forensicrti.org]

A Technical Guide to the Mechanism of Action of 6-Aminocaproic Acid-d10

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism of action of 6-Aminocaproic acid and its deuterated isotopologue, 6-Aminocaproic acid-d10. It details the antifibrinolytic pathway, the influence of deuteration through the Kinetic Isotope Effect (KIE), relevant pharmacokinetic data, and detailed experimental protocols for research and development.

Executive Summary

6-Aminocaproic acid is a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[1][2] Its mechanism relies on its structural similarity to lysine (B10760008), allowing it to competitively block the lysine-binding sites on plasminogen, thereby preventing its activation to plasmin and subsequent fibrin (B1330869) degradation.[3][4] The deuterated form, this compound, is a molecule where specific hydrogen atoms are replaced by deuterium (B1214612).[5] This isotopic substitution is designed to leverage the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium bond can slow enzymatic metabolism.[6][7] This alteration may lead to an improved pharmacokinetic profile, including a longer half-life and sustained therapeutic effect, by reducing the rate of metabolic clearance.[] This guide synthesizes the core mechanism, the impact of deuteration, quantitative data, and key experimental methodologies for studying these compounds.

Core Mechanism of Action: 6-Aminocaproic Acid

6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[4] Its primary therapeutic function is to stabilize blood clots by inhibiting the fibrinolytic system.[9]

The process of fibrinolysis is a natural and essential mechanism to dissolve blood clots once tissue repair has occurred. The key enzyme in this process is plasmin , which degrades the fibrin meshwork of a clot.[4] Plasmin exists as an inactive zymogen called plasminogen .[4] For fibrinolysis to occur, plasminogen must be converted to plasmin by plasminogen activators, such as tissue plasminogen activator (t-PA).[4]

The mechanism of 6-Aminocaproic acid is centered on its ability to competitively inhibit this activation process:

-

Binding to Plasminogen: As a lysine analog, 6-Aminocaproic acid binds reversibly to the lysine-binding sites within the "kringle" domains of plasminogen.[3][10][11]

-

Inhibition of Fibrin Attachment: These lysine-binding sites are crucial for anchoring plasminogen to the fibrin clot surface.[4] By occupying these sites, 6-Aminocaproic acid prevents plasminogen from binding to fibrin.[1]

-

Prevention of Plasmin Activation: The activation of plasminogen to plasmin is most efficient when it is bound to fibrin. By preventing this association, 6-Aminocaproic acid effectively inhibits the generation of plasmin at the clot site.[3][4]

-

Clot Stabilization: With plasmin formation suppressed, the fibrin clot is not broken down prematurely, enhancing hemostasis and reducing bleeding.[4]

At higher concentrations, 6-Aminocaproic acid may also exhibit some weak anti-plasmin activity, directly inhibiting the function of already-formed plasmin.[3][12][13]

The Role of Deuteration: this compound

Deuterated drugs are molecules in which one or more hydrogen (¹H) atoms are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[6][7] This substitution does not significantly alter the molecule's shape or its primary pharmacological target interaction.[7] However, it can profoundly affect its metabolic stability due to the Kinetic Isotope Effect (KIE) .[6][14]

The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy for cleavage.[15] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][16] By replacing hydrogen with deuterium at a metabolically vulnerable position, the rate of that metabolic reaction can be significantly slowed.[7][]

For 6-Aminocaproic acid, metabolism is a minor elimination pathway, with the primary metabolite being adipic acid.[3][17] While most of the drug is excreted unchanged, deuteration in this compound could potentially slow this metabolic conversion.[3][5] The primary benefits of this would be:

-

Increased Half-Life: Slower metabolism can lead to a longer plasma half-life.[6][7]

-

Enhanced Drug Exposure (AUC): A reduced rate of clearance increases the total area under the curve (AUC).

-

Improved Dosing Regimen: A longer half-life may permit less frequent dosing, improving patient compliance.[6]

Quantitative Data and Pharmacokinetics

The pharmacokinetic profile of non-deuterated 6-Aminocaproic acid is well-characterized. The primary value of this compound lies in its potential to favorably alter these parameters.

| Parameter | Value | Reference |

| Pharmacodynamics | ||

| Concentration for Fibrinolysis Inhibition | 0.13 mg/mL (0.99 mMol/L) | [18] |

| IC₅₀ (vs. Streptokinase-induced activation) | 10 µM | [19] |

| Absorption (Oral) | ||

| Bioavailability (F) | Complete (F=1) | [3][12] |

| Absorption Rate | 5.2 g/hr (zero-order) | [3][12] |

| Time to Peak Plasma (Tₘₐₓ) | 1.2 ± 0.45 hours | [12] |

| Distribution | ||

| Volume of Distribution (Vd) | Oral: 23.1 ± 6.6 LIV: 30.0 ± 8.2 L | [12][17] |

| Metabolism | ||

| Primary Metabolite | Adipic Acid (~11% of dose) | [3][17] |

| Elimination | ||

| Primary Route | Renal (excreted largely unchanged) | [3][10][18] |

| Unchanged in Urine | ~65% of dose | [3][18] |

| Terminal Half-Life (t½) | ~2 hours | [3][10][18] |

| Total Body Clearance | 169 mL/min | [18] |

| Renal Clearance | 116 mL/min | [18] |

Experimental Protocols

To evaluate the mechanism and potential advantages of this compound, a series of in vitro and in vivo experiments are required.

Protocol: In Vitro Clot Lysis Assay

Objective: To compare the antifibrinolytic potency of 6-Aminocaproic acid and this compound.

Methodology:

-

Plate Preparation: In a 96-well microplate, add human plasma supplemented with calcium chloride and thrombin to initiate clot formation. Allow clots to form for 30 minutes at 37°C.

-

Compound Addition: Add serial dilutions of 6-Aminocaproic acid or this compound (e.g., from 0.01 µM to 1 mM) to the wells. Include a vehicle control (saline).

-

Lysis Induction: Add a fixed concentration of tissue plasminogen activator (t-PA) to all wells to initiate fibrinolysis.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the optical density (absorbance) at 405 nm every minute for 2 hours. Clot lysis is observed as a decrease in absorbance.

-

Analysis: Calculate the time to 50% clot lysis for each concentration. Plot the lysis time against drug concentration and determine the IC₅₀ value for each compound. The expectation is that both compounds will have nearly identical potency, as the mechanism does not involve C-H bond cleavage.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine if this compound has greater metabolic stability than its non-deuterated counterpart, confirming the Kinetic Isotope Effect.

Methodology:

-

System Preparation: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and phosphate (B84403) buffer in microcentrifuge tubes. Pre-warm to 37°C.

-

Initiation of Reaction: Add 6-Aminocaproic acid or this compound (at a final concentration of 1 µM) to respective tubes to start the reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile (B52724) with an internal standard (e.g., 6-Aminocaproic acid-d4) to quench the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the concentration of the parent compound remaining in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) for each compound. A longer half-life for the d10 version would confirm a positive KIE.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the full pharmacokinetic profiles of 6-Aminocaproic acid and this compound following oral administration.

Methodology:

-

Animal Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either 6-Aminocaproic acid or this compound to two groups of fasted Sprague-Dawley rats (n=5 per group).

-

Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples using protein precipitation. Quantify the plasma concentrations of each compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal, including Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, t½, and clearance (CL/F).

-

Statistical Comparison: Perform statistical tests (e.g., t-test) to determine if there are significant differences in the PK parameters between the two groups.

Conclusion

The core mechanism of action of this compound is identical to its non-deuterated parent compound, acting as a potent antifibrinolytic by preventing the activation of plasminogen to plasmin.[3][5] The strategic replacement of hydrogen with deuterium introduces the potential for a significant Kinetic Isotope Effect, which may slow the rate of metabolism.[6][] This modification is hypothesized to enhance the pharmacokinetic profile of the drug, potentially leading to a longer duration of action and a more favorable dosing schedule. The experimental protocols outlined provide a clear path for validating these potential advantages, moving from in vitro mechanistic and stability assays to in vivo pharmacokinetic and efficacy studies. Successful validation would position this compound as a potentially superior therapeutic option for the management of acute bleeding disorders.

References

- 1. grokipedia.com [grokipedia.com]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Aminocaproic Acid Oral Solution, USPRx ONLY [dailymed.nlm.nih.gov]

- 13. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]

- 19. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Aminocaproic acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological role, of 6-Aminocaproic acid-d10. This deuterated analog of 6-Aminocaproic acid serves as a valuable tool in various research applications, particularly as an internal standard in quantitative analyses.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of 6-Aminocaproic acid, a synthetic amino acid that is an analog of lysine.[1] The incorporation of ten deuterium (B1214612) atoms increases its molecular weight, making it distinguishable from its endogenous counterpart in mass spectrometry-based assays.[2]

| Property | Value | Reference(s) |

| Chemical Name | 6-Amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid | [3] |

| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | [2] |

| CAS Number | 461432-51-9 | [4] |

| Molecular Formula | C₆H₃D₁₀NO₂ | [4] |

| Molecular Weight | 141.23 g/mol | [4] |

| Appearance | White crystalline powder (estimated) | [5] |

| Melting Point | 207-209 °C (deuterated, estimated based on non-deuterated form) | [5][6] |

| Boiling Point | ~255.6 °C (non-deuterated) | |

| Solubility | Soluble in water and DMSO.[7][8] Insoluble in ethanol (B145695) and chloroform.[7] | [7][8] |

Biological Activity and Mechanism of Action

6-Aminocaproic acid is a potent antifibrinolytic agent that functions as an inhibitor of plasmin and plasminogen activators.[4][9] It competitively binds to the lysine-binding sites on plasminogen, which prevents plasminogen from converting to plasmin and also inhibits plasmin from binding to and degrading fibrin (B1330869) clots.[10] This action helps to stabilize clots and is utilized in clinical settings to control bleeding.[1][11]

Fibrinolysis Signaling Pathway and Inhibition by 6-Aminocaproic Acid

The following diagram illustrates the fibrinolytic pathway and the inhibitory action of 6-Aminocaproic acid.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the identity and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Due to the extensive deuteration, the proton signals corresponding to the carbon backbone will be absent or significantly reduced. Residual proton signals from any non-deuterated impurities would be readily detectable.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The spectrum is expected to show signals for the six carbon atoms, with their chemical shifts being similar to those of the non-deuterated compound. A reference spectrum for the hydrochloride salt of this compound is available and can be used for comparison.[12]

-

Data Analysis: Compare the obtained spectra with known data for 6-Aminocaproic acid and its deuterated analogs to confirm the structure and assess isotopic purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To use this compound as an internal standard for the accurate quantification of 6-Aminocaproic acid in a biological matrix (e.g., urine).[13][14]

Methodology:

-

Sample Preparation:

-

LC Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining this polar analyte.[13][14]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

-

Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is common.

-

-

MS/MS Detection:

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

For 6-Aminocaproic acid: Monitor the transition of the precursor ion [M+H]⁺ (m/z 132.1) to a specific product ion.[15]

-

For this compound: Monitor the transition of the precursor ion [M+H]⁺ (m/z 142.2) to its corresponding product ion.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 6-Aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Visualization

Workflow for LC-MS/MS Quantification using this compound

The following diagram outlines the typical workflow for quantifying 6-Aminocaproic acid in a biological sample using its deuterated analog as an internal standard.

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eclinpath.com [eclinpath.com]

- 4. 6-Aminocaproic acid | TargetMol [targetmol.com]

- 5. 6-Aminocaproic acid CAS#: 60-32-2 [m.chemicalbook.com]

- 6. 6-Aminocaproic acid, 99+% 10 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 6-Aminocaproic Acid-d10

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Aminocaproic acid-d10, a deuterated analog of 6-Aminocaproic acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific stability data for the deuterated form is limited, the following information is based on the well-documented stability of 6-Aminocaproic acid and general principles for handling stable isotope-labeled compounds. The deuterated form is expected to exhibit similar stability to its non-deuterated counterpart.

Chemical Stability and Degradation

6-Aminocaproic acid is a stable compound under standard ambient conditions.[1] The product is typically stable for years when stored correctly.[2] However, it is susceptible to degradation under certain conditions.

-

Thermal Degradation: While stable at room temperature, the compound will decompose at its melting point, which is approximately 207-209°C.[1][3][4] Intense heating can lead to the formation of explosive mixtures with air.[1] At elevated temperatures (50-80°C), 6-aminocaproic acid can degrade to form dimers, trimers, and caprolactam.[5]

-

Chemical Incompatibility: Contact with strong oxidizing agents should be avoided.[6] Additionally, under specific conditions, contact with nitrites or nitric acid can potentially lead to the formation of carcinogenic nitrosamines.[1]

-

Solution Stability: In aqueous solutions, such as 5% dextrose or 0.9% sodium chloride injections, aminocaproic acid has been shown to be stable for at least seven days at both 4°C and 23°C, retaining at least 98% of its initial potency.[7] A slight yellowish discoloration may occur in dextrose solutions after 24 hours at 23°C, but this does not indicate a significant loss of the active compound.[7] Drug-excipient interactions with citric acid have been observed in highly concentrated solutions, leading to the formation of various degradation products.[5]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Table 1: Summary of Storage and Stability Data

| Parameter | Recommendation / Data | Source(s) |

| Storage Temperature | 4°C for long-term storage.[2] Store in a cool, dry place.[4][8] | [2][4][8] |

| Long-Term Stability | ≥ 4 years when stored at 4°C.[2] The product is chemically stable under standard ambient conditions.[1] | [1][2] |

| Container | Keep in a tightly closed container.[1][3][4][9][10] | [1][3][4][9][10] |

| Atmosphere | Store in a dry, well-ventilated area.[4][9] | [4][9] |

| Conditions to Avoid | Excess heat, dust generation, and incompatible materials (e.g., strong oxidizing agents).[6][10] | [6][10] |

| Shipping Condition | Typically shipped at room temperature in the continental US.[2] | [2] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[1][4]

-

Avoid dust formation.[1][4] Use in a well-ventilated area or with appropriate exhaust ventilation.[6][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[9][10] A dust respirator should be used when dust is generated.[1][10]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound in a solution, based on established methods for its non-deuterated form.[7]

Objective: To determine the physical and chemical stability of a this compound solution under specific storage conditions (e.g., temperature, time).

Materials:

-

This compound

-

Solvent/vehicle (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection)

-

Storage containers (e.g., PVC bags, glass vials)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

pH meter

-

Turbidimeter

-

Particle counter

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Aseptically dilute the stock solution with the desired vehicle to the final target concentrations (e.g., 10 mg/mL and 100 mg/mL).

-

Package the solutions into the final storage containers.

-

-

Storage:

-

Divide the prepared samples into groups for storage at different conditions (e.g., refrigerated at 4°C and at a controlled room temperature of 23°C).

-

Protect samples from light if light sensitivity is being evaluated.

-

-

Sampling and Analysis:

-

Conduct analysis on samples from each group at predetermined time points (e.g., initial, 24 hours, 3 days, 7 days).

-

-

Physical Stability Assessment:

-

Visual Inspection: Visually inspect each sample against a black and white background for any signs of precipitation, cloudiness, or color change.

-

Turbidity Measurement: Measure the turbidity of each sample using a calibrated turbidimeter.

-

Particulate Matter Analysis: Determine the content of sub-visible particles using an electronic particle counter.

-

-

Chemical Stability Assessment:

-

pH Measurement: Measure the pH of each sample at each time point.

-

HPLC Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradants.

-

Quantify the concentration of this compound in each sample against a freshly prepared standard curve.

-

Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.

-

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the stability of this compound.

Caption: Factors influencing the stability of this compound.

Caption: General experimental workflow for a stability study.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 6-Aminocaproic acid - Safety Data Sheet [chemicalbook.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

The Role of 6-Aminocaproic Acid as a Lysine Analogue: A Technical Guide

Executive Summary: 6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine (B10760008) that functions as a potent antifibrinolytic agent.[1][2][3] By mimicking the structure of lysine, EACA competitively binds to the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin.[4][5][6] This reversible interaction is the cornerstone of its mechanism, preventing the binding of plasminogen to fibrin (B1330869) and its subsequent activation to plasmin, the primary enzyme responsible for clot degradation.[4][7][8] This guide provides an in-depth examination of the molecular interactions, pharmacodynamics, and experimental evaluation of EACA, tailored for researchers, scientists, and drug development professionals. It details the key signaling pathways, presents quantitative data on its inhibitory activity, and offers comprehensive protocols for assessing its efficacy.

Mechanism of Action: Competitive Inhibition of the Fibrinolytic Pathway

The primary physiological role of the fibrinolytic system is to dissolve fibrin clots, a process essential for maintaining blood vessel patency after hemostasis.[9] This system's central enzyme, plasmin, circulates as an inactive zymogen called plasminogen.[10] During fibrinolysis, tissue plasminogen activator (t-PA), released from endothelial cells, binds to fibrin alongside plasminogen.[9][10] This colocalization on the fibrin surface dramatically enhances the conversion of plasminogen to active plasmin, which then proteolytically degrades the fibrin mesh into soluble fibrin degradation products.[10][11]

The interaction between plasminogen and fibrin is mediated by specialized protein structures on plasminogen known as lysine-binding sites (LBS), located within its kringle domains.[5][8] These sites specifically recognize and bind to lysine residues exposed on the fibrin surface. 6-Aminocaproic acid, as a lysine analogue, exploits this interaction.[12][13] It competitively occupies the LBS on both plasminogen and plasmin, thereby preventing them from binding to fibrin.[4][6][7] This action effectively inhibits plasminogen activation and shields the fibrin clot from degradation, leading to its stabilization.[14]

Quantitative Analysis of 6-Aminocaproic Acid Activity

The efficacy of EACA as a lysine analogue is quantifiable through various pharmacodynamic parameters. Its binding affinity to plasminogen and its ability to inhibit plasminogen activation have been determined through multiple experimental approaches. These values are critical for understanding its potency and for guiding therapeutic dosing.

| Parameter | Description | Value | Reference |

| Binding Affinity (Kd) | Dissociation constant for EACA binding to human plasminogen. A lower Kd indicates higher affinity. | Strong Site: 0.009 mMWeak Sites (~5): 5 mM | [15] |

| Binding Affinity (Kd) | Dissociation constant for L-Lysine competing with EACA for the strong binding site on plasminogen. | 0.32 mM | [15] |

| Inhibitory Constant (Ki) | Inhibition constant for EACA preventing the binding of Glu-Plasminogen to Streptokinase (SK). | 5.7 µM | [5] |

| IC50 | Concentration of EACA causing 50% inhibition of the amidolytic activity of the SK-Plasminogen complex. | 10 µM | [5] |

| IC50 | Concentration of EACA causing 50% inhibition of clot lysis in a t-PA-induced hyperfibrinolysis model measured by thromboelastography. | 160 µM (1.6 x 10⁻⁴ M) | [16][17][18] |

| Therapeutic Concentration | Plasma concentration required to maintain effective inhibition of fibrinolysis. | ~130 µg/mL (~0.99 mM) | [7][19] |

Experimental Protocols for Efficacy Assessment

Evaluating the antifibrinolytic activity of EACA requires robust in vitro assays that simulate physiological and hyperfibrinolytic conditions. Thromboelastography and turbidimetric clot lysis assays are two primary methods used to quantify its effects on clot formation, stability, and degradation.

Protocol: Thromboelastography (TEG) for Clot Lysis Inhibition

Thromboelastography provides a global assessment of the entire coagulation cascade, from initial fibrin formation to eventual clot lysis.[20][21] This protocol is designed to induce a hyperfibrinolytic state to test the clot-preserving capacity of EACA.

Objective: To measure the effect of varying concentrations of EACA on the stability of a whole blood or plasma clot in the presence of a plasminogen activator.

Materials:

-

Thromboelastograph (e.g., TEG® 5000)

-

Citrated whole blood or platelet-poor plasma (PPP)

-

Tissue Plasminogen Activator (t-PA), working solution (e.g., 1000 U/mL)[19]

-

6-Aminocaproic Acid (EACA) stock solution and serial dilutions (e.g., to achieve final concentrations of 0, 13, 65, 130 µg/mL)[19]

-

0.2 M Calcium Chloride (CaCl₂)

Procedure:

-

Sample Preparation: For each condition, pipette 340 µL of citrated plasma or whole blood into a TEG cup.

-

Addition of Reagents: Add 10 µL of t-PA solution and 10 µL of the corresponding EACA dilution (or saline for control) to the cup.

-

Initiation of Coagulation: Initiate the assay by adding 20 µL of 0.2 M CaCl₂ to the cup.

-

Data Acquisition: Immediately place the cup into the thromboelastograph and begin data recording. Run the assay for at least 60 minutes.

-

Analysis: Analyze the resulting TEG trace for key parameters:

-

R time (Reaction time): Time to initial clot formation.

-

Alpha-angle (α): Rate of clot formation.

-

Maximum Amplitude (MA): A measure of the maximum clot strength.

-

LY30 (Lysis at 30 minutes): The percentage reduction in amplitude 30 minutes after MA is reached. This is the primary indicator of fibrinolysis.[16][21]

-

Expected Outcome: Increasing concentrations of EACA are expected to produce a dose-dependent decrease in the LY30 value, indicating inhibition of fibrinolysis and preservation of the clot.[16][19]

Protocol: Turbidimetric Plasma Clot Lysis Assay

This assay measures clot formation and lysis by monitoring changes in optical density (turbidity) in a microplate format.[11] It is a high-throughput method to assess the overall potential of the fibrinolytic system.

Objective: To quantify the inhibitory effect of EACA on the lysis time of a plasma clot initiated by tissue factor and t-PA.

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader with temperature control (37°C) and kinetic reading capability (e.g., 405 nm)

-

Citrated, platelet-poor plasma (PPP)

-

Reagent Mix: Tris-buffered saline (TBS) containing recombinant tissue factor (TF, to initiate coagulation), phospholipids, CaCl₂, and t-PA (e.g., 100-120 ng/mL final concentration).[11]

-

EACA stock solution and serial dilutions.

Procedure:

-

Plate Preparation: Pipette 75 µL of PPP into the wells of the microplate. For each plasma sample, prepare wells with different final concentrations of EACA. Add the required volume of EACA dilutions to the respective wells.

-

Incubation: Pre-warm the plate at 37°C for 3-5 minutes.

-

Assay Initiation: Pre-warm the Reagent Mix to 37°C. Add 75 µL of the Reagent Mix to each well to initiate both clotting and subsequent lysis.

-

Kinetic Measurement: Immediately place the plate in the reader and begin measuring the optical density (OD at 405 nm) every 30-60 seconds for 2-4 hours.

-

Data Analysis: Plot OD versus time. From the resulting curve, determine key parameters:

-

Clot Time: Time to reach 50% of maximum turbidity.

-

Maximum Absorbance: Peak OD, reflecting clot density.

-

Lysis Time: Time from reaching peak turbidity to the point where turbidity drops back to 50%. A longer lysis time indicates greater inhibition of fibrinolysis.

-

Expected Outcome: The presence of EACA will result in a concentration-dependent prolongation of the clot lysis time. At high concentrations, lysis may be completely inhibited within the assay timeframe.

Clinical and Research Applications

The primary clinical application of 6-aminocaproic acid is the treatment and prevention of excessive bleeding resulting from hyperfibrinolysis.[14][22][23] Its efficacy has been demonstrated in various surgical settings, particularly in cardiac and orthopedic surgery, where significant blood loss is a concern.[21]

| Study Context | Drug Regimen | Outcome Measure | Result | Reference |

| Adult Cardiac Surgery | EACA (100 mg/kg x3) vs. Control | 24-hour Blood Loss | EACA: 360 ± 90 mLControl: 780 ± 120 mL (p<0.05) | |

| Meta-Analysis (Cardiac Surgery) | EACA vs. Placebo | Total Blood Loss Reduction | 240 mL less blood loss with EACA | [21] |

| Meta-Analysis (Cardiac Surgery) | EACA vs. Placebo | Rate of Blood Transfusion | 37% reduced rate of transfusion with EACA (RR 0.63) | [21] |

| Total Knee Arthroplasty | EACA vs. Tranexamic Acid (TXA) | % Patients Transfused | EACA: 2.8%TXA: 3.2% (No significant difference) | |

| Adult Cardiac Surgery | EACA vs. Saline | 20-hour Blood Loss | EACA: 660 ± 127 mLSaline: 931 ± 113 mL (p<0.05) | [13] |

In research, EACA is an indispensable tool for studying the fibrinolytic system. It is used to stabilize plasmin activity in vitro, prevent proteolysis in protein purification, and as a competitive ligand in affinity chromatography to isolate and study proteins that interact with lysine residues.[1][4][12]

Conclusion

6-Aminocaproic acid serves as a classic example of rational drug design, where a synthetic analogue effectively mimics a natural amino acid to competitively inhibit a specific enzymatic pathway. Its well-characterized interaction with the lysine-binding sites of plasminogen provides a targeted mechanism to prevent fibrinolysis. The quantitative data on its binding and inhibitory constants underscore its potency, and established experimental protocols allow for the reliable assessment of its antifibrinolytic effects. For researchers and drug developers, EACA is not only a clinically significant therapeutic agent but also a fundamental tool for dissecting the complexities of hemostasis and fibrinolysis.

References

- 1. Stabilization of plasmin by lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the conformational changes of plasminogen induced during activation to plasmin and by 6-aminohexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acep.org [acep.org]

- 4. Binding of tissue-type plasminogen activator to lysine, lysine analogues, and fibrin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 8. On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasminogen Assays [practical-haemostasis.com]

- 10. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Global Tests of Fibrinolysis [practical-haemostasis.com]

- 14. Preventive correction of fibrinolysis with epsilon aminocaproic acid detected by thromboelastometry during liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and 6-aminocaproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and 6-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Thromboelastography in the Perioperative Period: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Aminocaproic Acid for the Reversal of Alteplase: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifibrinolytic Core of 6-Aminocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine (B10760008) that functions as a potent antifibrinolytic agent.[1][2] It is clinically utilized to control bleeding in various medical scenarios characterized by excessive fibrinolysis, such as in cardiac surgery and certain hematological disorders.[3][4] This technical guide provides an in-depth exploration of the core antifibrinolytic activity of 6-Aminocaproic acid, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary antifibrinolytic effect of 6-Aminocaproic acid is exerted through its structural similarity to lysine.[2] It competitively inhibits the binding of plasminogen and plasmin to fibrin (B1330869). Specifically, it binds to the lysine-binding sites on plasminogen, thereby preventing its conformational change and subsequent activation to plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[1][5] This action effectively inhibits the degradation of fibrin clots, leading to their stabilization and a reduction in bleeding.[1] At higher concentrations, 6-Aminocaproic acid can also non-competitively inhibit plasmin activity.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and effective concentrations of 6-Aminocaproic acid in humans.

Table 1: Pharmacokinetic Parameters of 6-Aminocaproic Acid

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Oral) | Complete (F=1) | [6][7] |

| Absorption Rate (Oral) | 5.2 g/hr (zero-order) | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours | [6][7] |

| Peak Plasma Concentration (Cmax) after 5g oral dose | 164 ± 28 mcg/mL | [6][7] |

| Distribution | ||

| Volume of Distribution (Vd) - Oral | 23.1 ± 6.6 L | [6][7] |

| Volume of Distribution (Vd) - Intravenous | 30.0 ± 8.2 L | [6][8] |

| Metabolism | ||

| Primary Metabolite | Adipic acid | [6] |

| Extent of Metabolism | Minimal (11% of dose) | [6] |

| Elimination | ||

| Primary Route of Elimination | Renal | [6] |

| Unchanged Drug in Urine | 65% | [6] |

| Elimination Half-life (t½) | Approximately 2 hours | [2][6] |

| Total Body Clearance | 169 mL/min | [6][8] |

| Renal Clearance | 116 mL/min | [6] |

Table 2: Effective Concentrations of 6-Aminocaproic Acid

| Parameter | Concentration | Reference |

| Therapeutic Concentration for Fibrinolysis Inhibition | 130 mcg/mL (0.99 mMol/L) | [6][8] |

| Concentration for 50% Inhibition of Fibrinolysis (IC50) in neonatal plasma | 44.2 - 47.8 mcg/mL | [9] |

| Concentration for complete fibrinolysis inhibition in adult plasma | 94.4 - 131.4 mcg/mL | [9] |

Experimental Protocols

Detailed methodologies for assessing the antifibrinolytic activity of 6-Aminocaproic acid are crucial for reproducible research. Below are representative protocols for key in vitro assays.

In Vitro Clot Lysis Assay

This assay measures the ability of 6-Aminocaproic acid to inhibit the lysis of a pre-formed plasma clot.

a. Materials:

-

96-well microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

-

Human citrated platelet-poor plasma (PPP)

-

6-Aminocaproic acid solutions of varying concentrations

-

Tissue factor (TF) solution

-

Recombinant tissue-type plasminogen activator (t-PA) solution

-

Calcium chloride (CaCl2) solution

-

HEPES buffer

b. Procedure:

-

Prepare a series of dilutions of 6-Aminocaproic acid in HEPES buffer.

-

In a 96-well plate, add 50 µL of PPP to each well.

-

Add 10 µL of the different 6-Aminocaproic acid dilutions (or buffer for control) to the respective wells.

-

Initiate clot formation by adding a mixture of 20 µL of TF and 20 µL of CaCl2 to each well.

-

Immediately after adding the clotting initiators, add 10 µL of t-PA solution to induce fibrinolysis.

-

Place the plate in a pre-warmed (37°C) spectrophotometer.

-

Measure the change in optical density (absorbance) at 405 nm every minute for a duration of 2-3 hours.

-

Plot the absorbance against time. The rate of decrease in absorbance reflects the rate of clot lysis.

-

Calculate parameters such as the time to 50% clot lysis (CLT50) for each concentration of 6-Aminocaproic acid.

Thromboelastography (TEG) Analysis

TEG provides a global assessment of hemostasis and can be used to evaluate the effect of 6-Aminocaproic acid on clot strength and fibrinolysis.

a. Materials:

-

Thromboelastograph (TEG) analyzer

-

TEG cups and pins

-

Citrated whole blood

-

6-Aminocaproic acid solutions

-

Kaolin (B608303) (activator)

-

Calcium chloride (CaCl2)

-

Tissue plasminogen activator (t-PA) (to induce hyperfibrinolysis)

b. Procedure:

-

Collect citrated whole blood from subjects.

-

Prepare samples by adding different concentrations of 6-Aminocaproic acid to aliquots of the whole blood. A control sample with no 6-Aminocaproic acid should also be prepared.

-